4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one
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Overview
Description
4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an ethynyl group, a methylphenylsulfonyl group, and a benzoxazinone core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with aroyl isothiocyanates to form thiourea derivatives, which then undergo cyclization to yield the benzoxazinone core . Another approach involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzoxazinone core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Its biological activity makes it a candidate for drug development, especially in the treatment of diseases involving protease activity.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves its interaction with molecular targets such as enzymes. The benzoxazinone core can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity . The ethynyl and sulfonyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds are known for their potency as enzyme inhibitors.
Uniqueness
4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is unique due to the presence of the ethynyl and methylphenylsulfonyl groups, which enhance its chemical reactivity and biological activity compared to other benzoxazinones.
Biological Activity
4-Ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one (CAS No. 1958012-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H13NO4S
- Molecular Weight : 327.35 g/mol
- Purity : Typically ≥98%
The compound features a benzoxazine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:
Anticancer Activity
Research indicates that benzoxazinones possess significant anticancer properties. The specific compound under study has shown effectiveness against various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
The mechanisms underlying the anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : It disrupts the cell cycle at the G2/M phase, preventing cancer cells from dividing.
Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibited MCF-7 and A549 cells | PubMed Study |
Apoptosis Induction | Increased caspase activity | Chemical Research |
Cell Cycle Arrest | G2/M phase arrest | Research Findings |
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : Treated MCF-7 cells with varying concentrations of the compound.
- Results : Significant reduction in cell viability observed at concentrations above 10 µM.
-
Case Study on A549 Cells :
- Objective : To assess anti-proliferative effects on lung cancer cells.
- Method : Utilized MTT assay for cell viability.
- Results : IC50 value determined to be approximately 8 µM, indicating potent activity.
Properties
IUPAC Name |
4-ethynyl-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-3-16-14-6-4-5-7-15(14)18(17(19)22-16)23(20,21)13-10-8-12(2)9-11-13/h1,4-11,16H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLXTVIVPZMTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(OC2=O)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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